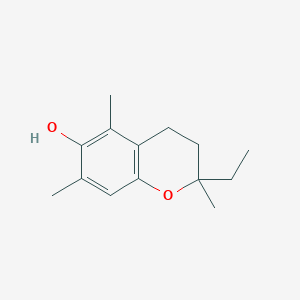
2-Ethyl-2,5,7-trimethylchroman-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Etil-2,5,7-trimetilcromano-6-ol es un compuesto orgánico sintético que pertenece a la familia de los cromanos. Está estructuralmente relacionado con la vitamina E y exhibe propiedades antioxidantes. Este compuesto se caracteriza por su anillo cromano, que es un derivado de la benzopirana, y sus múltiples sustituciones de metilo y etilo que mejoran su estabilidad y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Etil-2,5,7-trimetilcromano-6-ol típicamente implica la condensación de precursores fenólicos apropiados con aldehídos o cetonas alifáticos en condiciones ácidas o básicas. Un método común incluye el uso de la alquilación de Friedel-Crafts, donde un fenol reacciona con un haluro de alquilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Métodos de producción industrial: En entornos industriales, la producción de 2-Etil-2,5,7-trimetilcromano-6-ol se puede ampliar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso a menudo implica el uso de materiales de partida de alta pureza y un control estricto de los parámetros de reacción, como la temperatura, la presión y el pH, para optimizar la eficiencia de la reacción.
Tipos de reacciones:
Oxidación: 2-Etil-2,5,7-trimetilcromano-6-ol puede sufrir reacciones de oxidación, típicamente formando quinonas u otros derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Este compuesto se puede reducir para formar derivados dihidro utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo cromano, lo que permite la introducción de varios grupos funcionales. Los reactivos como los halógenos, los agentes de nitración y los agentes de sulfonación se utilizan comúnmente.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halógenos (cloro, bromo) en presencia de un catalizador ácido de Lewis.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Derivados cromanos halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
2-Etil-2,5,7-trimetilcromano-6-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar mecanismos antioxidantes y actividades de eliminación de radicales.
Biología: Se ha investigado por sus posibles efectos protectores contra el estrés oxidativo en modelos celulares y animales.
Medicina: Se está explorando por sus posibles beneficios terapéuticos en la prevención o el tratamiento de enfermedades asociadas con el daño oxidativo, como las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Industria: Se utiliza como aditivo en formulaciones cosméticas por sus propiedades antioxidantes, lo que ayuda a estabilizar y preservar la integridad de los productos.
Mecanismo De Acción
La actividad antioxidante de 2-Etil-2,5,7-trimetilcromano-6-ol se atribuye principalmente a su capacidad para donar átomos de hidrógeno o electrones para neutralizar los radicales libres. La estructura del anillo cromano permite la estabilización del radical resultante mediante resonancia, lo que termina eficazmente las reacciones en cadena radicalarias. Este compuesto se dirige a las especies reactivas del oxígeno y otros radicales libres, protegiendo así los componentes celulares del daño oxidativo.
Compuestos similares:
Alfa-tocoferol: Una forma natural de vitamina E con propiedades antioxidantes similares.
Trolox: Un análogo soluble en agua de la vitamina E que se utiliza como estándar en ensayos antioxidantes.
2,2,5,7,8-Pentametil-6-cromanol: Otro derivado de cromanol sintético con mayor estabilidad y actividad antioxidante.
Singularidad: 2-Etil-2,5,7-trimetilcromano-6-ol es único debido a su patrón de sustitución específico, que proporciona un equilibrio entre la lipofilia y la estabilidad. Esto lo hace particularmente efectivo tanto en ambientes hidrofóbicos como hidrofílicos, lo que mejora su versatilidad como antioxidante.
Comparación Con Compuestos Similares
Alpha-tocopherol: A natural form of vitamin E with similar antioxidant properties.
Trolox: A water-soluble analog of vitamin E used as a standard in antioxidant assays.
2,2,5,7,8-Pentamethyl-6-chromanol: Another synthetic chromanol derivative with enhanced stability and antioxidant activity.
Uniqueness: 2-Ethyl-2,5,7-trimethylchroman-6-ol is unique due to its specific substitution pattern, which provides a balance between lipophilicity and stability. This makes it particularly effective in both hydrophobic and hydrophilic environments, enhancing its versatility as an antioxidant.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-ethyl-2,5,7-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-10(3)13(15)9(2)8-12(11)16-14/h8,15H,5-7H2,1-4H3 |
Clave InChI |
AJWYQTQUROAMER-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2=C(O1)C=C(C(=C2C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















